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Cat. No.: B127583 Get Quote

Introduction

The catalytic enantioselective 1,2-reduction of α,β-unsaturated ketones (enones) to produce

chiral allylic alcohols is a pivotal transformation in synthetic organic chemistry. Chiral allylic

alcohols are versatile building blocks for the synthesis of numerous natural products and

pharmaceutical agents. This document details a highly efficient method employing potassium
borohydride (KBH₄) as a mild and inexpensive reducing agent, in conjunction with a chiral

N,N'-dioxide-Scandium(III) complex as the catalyst.[1][2] This system is notable for its

operational simplicity, tolerance to air and moisture, and the use of a low loading of the

reductant.[1][2]

Principle of the Method

The methodology is based on the first successful catalytic enantioselective 1,2-reduction of

enones using potassium borohydride.[1][2] The reaction is catalyzed by a complex formed in

situ from a chiral N,N'-dioxide ligand and Scandium(III) triflate (Sc(OTf)₃). The chiral Lewis acid

complex activates the enone, facilitating a stereoselective hydride transfer from a borohydride

species to the carbonyl carbon. The use of an aqueous solution of KBH₄ is crucial, as water

plays a key role in accelerating the reaction, enhancing the solubility of the reductant, and

aiding in proton transfer.[1] This catalytic system provides optically active allylic alcohols in

excellent yields and high enantioselectivities under mild reaction conditions.[1][2]
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Experimental Workflow
The overall experimental process is straightforward and can be completed in a few hours. It

involves the preparation of the catalyst, execution of the reduction reaction, and subsequent

purification and analysis of the product.
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Caption: General workflow for the enantioselective 1,2-reduction of enones.
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Proposed Catalytic Cycle
The reaction mechanism involves the activation of the enone by the chiral Scandium(III)

complex.[1] Mass spectrometry studies suggest that potassium borohydride reacts with water

to form a more reactive KBH₃OH species.[2] The chiral catalyst then directs the hydride attack

from this species onto one face of the activated carbonyl group. A subsequent protonation step,

facilitated by water, regenerates the catalyst and yields the chiral allylic alcohol.
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+ Enone
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+ KBH3OH
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Catalyst
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+ H2O
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Caption: Proposed catalytic cycle for the enantioselective 1,2-reduction.

Protocols
Materials and Reagents

Chiral N,N'-dioxide ligand (L6)

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃)
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Potassium borohydride (KBH₄)

Enone substrate

Anhydrous Tetrahydrofuran (THF)

Deionized Water

Ethyl acetate (EtOAc)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Equipment
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

Magnetic stirrer and stir bars

Ice bath

Rotary evaporator

Thin-layer chromatography (TLC) plates

Nuclear Magnetic Resonance (NMR) spectrometer

High-Performance Liquid Chromatography (HPLC) with a chiral column

Experimental Procedure
General Procedure for the Asymmetric 1,2-Reduction of Enones:
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Catalyst Preparation: To a dry reaction tube under an inert atmosphere (e.g., nitrogen or

argon), add the chiral N,N'-dioxide ligand L6 (0.01 mmol, 10 mol%) and Sc(OTf)₃ (0.01

mmol, 10 mol%).

Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to

allow for the in situ formation of the chiral catalyst complex.

Reaction Setup: Add the enone substrate (0.1 mmol, 1.0 equiv) to the catalyst solution.

Cool the reaction mixture to 0 °C using an ice bath.

Addition of Reductant: Prepare a 2.0 M aqueous solution of KBH₄. Add 22.5 µL of this

solution (0.045 mmol, 0.45 equiv) to the cooled reaction mixture.

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by TLC

until the starting enone is fully consumed (typically 1.5 hours).

Work-up: Quench the reaction by adding deionized water (2 mL).

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄ or

MgSO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to afford

the pure chiral allylic alcohol.

Analysis: Determine the yield and characterize the product by ¹H NMR and ¹³C NMR

spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation
Substrate Scope and Performance
The catalytic system demonstrates broad applicability across a range of enone substrates,

consistently delivering high yields and good to excellent enantioselectivities. The general

reaction conditions used are: Ligand L6 (10 mol%), Sc(OTf)₃ (10 mol%), Enone (0.1 mmol),

and 2.0 M aqueous KBH₄ (22.5 µL) in THF (1.2 mL) at 0 °C for 1.5 hours.[1]
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Entry
Substrate
(Enone)

Product
(Allylic
Alcohol)

Yield (%) ee (%)

1 Chalcone

1,3-

Diphenylprop-2-

en-1-ol

99 90

2
(E)-4-Phenylbut-

3-en-2-one

(E)-4-Phenylbut-

3-en-2-ol
99 90

3

(E)-1-(p-Tolyl)-3-

phenylprop-2-en-

1-one

(E)-3-Phenyl-1-

(p-tolyl)prop-2-

en-1-ol

99 92

4

(E)-1-(4-

Methoxyphenyl)-

3-phenylprop-2-

en-1-one

(E)-1-(4-

Methoxyphenyl)-

3-phenylprop-2-

en-1-ol

99 95

5

(E)-1-(4-

Fluorophenyl)-3-

phenylprop-2-en-

1-one

(E)-1-(4-

Fluorophenyl)-3-

phenylprop-2-en-

1-ol

99 85

6

(E)-1-(4-

Chlorophenyl)-3-

phenylprop-2-en-

1-one

(E)-1-(4-

Chlorophenyl)-3-

phenylprop-2-en-

1-ol

99 81

7

(E)-1-(4-

Bromophenyl)-3-

phenylprop-2-en-

1-one

(E)-1-(4-

Bromophenyl)-3-

phenylprop-2-en-

1-ol

99 80

8

(E)-1-

(Naphthalen-2-

yl)-3-phenylprop-

2-en-1-one

(E)-1-

(Naphthalen-2-

yl)-3-phenylprop-

2-en-1-ol

99 93
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9

(E)-1,3-Di-p-

tolylprop-2-en-1-

one

(E)-1,3-Di-p-

tolylprop-2-en-1-

ol

99 92

10

(E)-3-(4-

Chlorophenyl)-1-

phenylprop-2-en-

1-one

(E)-3-(4-

Chlorophenyl)-1-

phenylprop-2-en-

1-ol

99 89

11

(E)-1-Phenyl-3-

(thiophen-2-

yl)prop-2-en-1-

one

(E)-1-Phenyl-3-

(thiophen-2-

yl)prop-2-en-1-ol

99 92

12
(E)-1-Phenylhex-

2-en-1-one

(E)-1-Phenylhex-

2-en-1-ol
99 88

13 Indan-1-one Indan-1-ol 99 86

Data summarized from the work of Feng and coworkers in Organic Letters, 2012.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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